molecular formula C9H14Br2N2O2 B13994323 Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate CAS No. 24423-59-4

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate

Cat. No.: B13994323
CAS No.: 24423-59-4
M. Wt: 342.03 g/mol
InChI Key: ZLZCAJRRUZKKMV-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C₉H₁₄Br₂N₂O₂ and a molecular weight of 342.03 g/mol . This compound is characterized by the presence of two bromoprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 2-bromoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazine derivatives with different alkyl or aryl groups, while oxidation reactions can produce oxides or other oxidized compounds .

Scientific Research Applications

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Ethyl 2,2-bis(2-bromoprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

24423-59-4

Molecular Formula

C9H14Br2N2O2

Molecular Weight

342.03 g/mol

IUPAC Name

ethyl N-[bis(2-bromoprop-2-enyl)amino]carbamate

InChI

InChI=1S/C9H14Br2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14)

InChI Key

ZLZCAJRRUZKKMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(CC(=C)Br)CC(=C)Br

Origin of Product

United States

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